molecular formula C26H22O2S2 B13126812 1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione CAS No. 84674-82-8

1-(Cyclohexylsulfanyl)-5-(phenylsulfanyl)anthracene-9,10-dione

Katalognummer: B13126812
CAS-Nummer: 84674-82-8
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: LUVVXIFIKOTIIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione typically involves the introduction of cyclohexylthio and phenylthio groups onto the anthracene-9,10-dione core. One common method involves the reaction of anthracene-9,10-dione with cyclohexylthiol and phenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the thiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The thiol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene-9,10-dione derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Molecular Targets: It can interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene-9,10-dione: The parent compound without the thiol substituents.

    1-Phenylthioanthracene-9,10-dione: A similar compound with only the phenylthio group.

    1-Cyclohexylthioanthracene-9,10-dione: A similar compound with only the cyclohexylthio group.

Uniqueness

1-(Cyclohexylthio)-5-(phenylthio)anthracene-9,10-dione is unique due to the presence of both cyclohexylthio and phenylthio groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

84674-82-8

Molekularformel

C26H22O2S2

Molekulargewicht

430.6 g/mol

IUPAC-Name

1-cyclohexylsulfanyl-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C26H22O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2

InChI-Schlüssel

LUVVXIFIKOTIIG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.